molecular formula C21H19N3OS B2546691 2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-51-7

2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2546691
CAS No.: 2034582-51-7
M. Wt: 361.46
InChI Key: BEHOPLCNWHYWIY-UHFFFAOYSA-N
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Description

2-(Ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolopyrimidine derivative characterized by a fused bicyclic core with distinct substituents: an ethylthio group at position 2, a phenyl group at position 7, and an m-tolyl (meta-methylphenyl) group at position 3. Pyrrolo[3,2-d]pyrimidinones are a class of heterocyclic compounds widely studied for their biological activities, including kinase inhibition, antiviral properties, and enzyme modulation .

Properties

IUPAC Name

2-ethylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-26-21-23-18-17(15-9-5-4-6-10-15)13-22-19(18)20(25)24(21)16-11-7-8-14(2)12-16/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHOPLCNWHYWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure with various substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The phenyl and m-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituents Melting Point (°C) Key Biological Activity Reference
Target Compound 2-Ethylthio, 7-phenyl, 3-m-tolyl N/A Inferred kinase modulation
15a 5-Methyl, 7-p-tolyl N/A BRD4 inhibition
3a 2,6-Bis(3-methoxyphenyl), 3-methyl 148–150 N/A
Ulodesine 7-Hydroxypyrrolidinylmethyl N/A Purine nucleoside inhibition
AZD4831 2-Thioxo, 4-chlorobenzyl N/A Myeloperoxidase inhibition

Research Findings and Implications

  • Substituent Position Matters : The m-tolyl group in the target compound may offer better steric compatibility with enzyme active sites compared to p-tolyl (as in 15a) .
  • Thioether vs. Thioxo : The ethylthio group likely enhances metabolic stability over thioxo (as in AZD4831), a critical factor in drug design .
  • Synthesis Challenges : Microwave-assisted methods (e.g., ) could be adapted for the target compound, though thiolation steps may require optimization.

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